2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide
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Description
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of compounds structurally related to "2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide" involves complex chemical reactions, including cyclization and condensation processes. These compounds are characterized using techniques like NMR, X-ray diffraction, and mass spectroscopy to determine their crystal structures and molecular configurations. For instance, a study described the synthesis and crystal structure of a compound with moderate herbicidal and fungicidal activities, highlighting its intramolecular hydrogen bond and weak π-π interactions leading to one-dimensional tapes (霍静倩 et al., 2016).
Biological Activities
These compounds exhibit a range of biological activities, including antimicrobial, insecticidal, antitumor, and antioxidant properties. For example:
- Antimicrobial and insecticidal potential have been explored, showing effectiveness against specific bacteria and insects (P. P. Deohate & Kalpana A. Palaspagar, 2020).
- Certain derivatives have shown promise as antitumor agents, particularly against Hep-G2 cells, indicating potential applications in cancer treatment (A. Aly et al., 2010).
- The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents shows the diverse therapeutic potentials of these compounds (A. Abu‐Hashem et al., 2020).
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-20(2)10-13-4-3-5-15(17(13)27-20)26-11-16(24)21-7-8-23-12-22-18-14(19(23)25)6-9-28-18/h3-6,9,12H,7-8,10-11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZBYSFQRJOKMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCN3C=NC4=C(C3=O)C=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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